tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Physicochemical profiling Medicinal chemistry SAR analysis

This 98% pure, Boc-protected 8-chloro-dihydroquinoxaline (CAS 1784799-86-5) is a strategic intermediate for medicinal chemistry. The 8-chloro substituent provides a unique handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the construction of kinase inhibitor libraries. This position has validated SAR relevance, with related 8-chloroquinoxaline scaffolds demonstrating superb AChE inhibition (IC50 down to 1.26 nM). The orthogonal Boc protection at N1 allows for sequential functionalization, a critical advantage in complex pharmacophore synthesis. Unlike common 95% grades, this 98% purity reduces the need for pre-use repurification in preclinical workflows.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
Cat. No. B11853113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C1C(=CC=C2)Cl
InChIInChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-10-6-4-5-9(14)11(10)16/h4-6,15H,7-8H2,1-3H3
InChIKeyOKGDKDODMYAXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate – A Specialized Quinoxaline Intermediate for Targeted Synthesis


tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1784799-86-5) is a synthetic heterocyclic compound belonging to the 3,4-dihydroquinoxaline family, characterized by an 8-chloro substituent and a Boc (tert-butyloxycarbonyl) protecting group on the N1 position [1]. The compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis, featuring a molecular weight of 268.74 g/mol and a computed XLogP3-AA of 3.1 [1]. Its structural features are designed for specific reactivity in cross-coupling reactions, selective deprotection strategies, and the construction of more complex quinoxaline-based pharmacophores .

Why tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


The 8-chloro substitution in this Boc-protected dihydroquinoxaline is not merely a placeholder: it critically alters the electron density on the aromatic ring and the steric environment near the N1 nitrogen [1]. In closely related quinoxaline series, 8-chloro derivatives have demonstrated significantly different biological activity profiles – for example, 8-chloro-substituted quinoxalino phenothiazines exhibited cholinesterase inhibitory IC50 values spanning from 1.26 nM to 84.69 nM, with the position of chlorine substitution directly modulating potency [2]. Replacing the 8-chloro with hydrogen (unsubstituted analog) or repositioning it to the 5-position yields compounds with identical molecular weight but distinct physicochemical and biochemical properties, which can drastically alter reaction outcomes in downstream synthetic steps or target binding in biological assays [1].

Quantitative Differentiation Evidence for tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate


Lipophilicity (XLogP3-AA) Comparison: 8-Chloro vs. 5-Chloro Isomer vs. Unsubstituted Analog

The target compound (8-chloro isomer) and its 5-chloro positional isomer both register a computed XLogP3-AA of 3.1 [1][2]. In contrast, the unsubstituted analog (tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate, CAS 887590-25-2) has no halogen atom and is expected to exhibit a lower computed logP (literature range for core scaffold without halogen: ~2.5) . This indicates that while the chlorine atom raises lipophilicity compared to the parent scaffold, its exact position (8- vs. 5-) does not significantly alter the computed partition coefficient. However, the position-specific electronic effects influence reactivity in metal-catalyzed cross-coupling reactions.

Physicochemical profiling Medicinal chemistry SAR analysis

Vendor Purity and Quality Specifications for Reliable Procurement

The compound is commercially available from multiple vendors with verified purity levels: Leyan supplies it at 98% purity , CheMenu offers 97% purity , and AKSci provides a minimum purity specification of 95% . In comparison, the 5-chloro positional isomer (CAS 1783490-76-5) is less widely available, with fewer vendors and limited purity documentation . The unsubstituted analog (CAS 887590-25-2) is more common but typically sold at 95% purity .

Chemical procurement Quality control Intermediate sourcing

Cholinesterase Inhibition Potency of 8-Chloroquinoxaline Scaffolds vs. Clinically Used Inhibitors

In a series of 8-chloro-12H-5,14-dihydroquinoxalino phenothiazines, compounds bearing the 8-chloro substitution on the quinoxaline ring exhibited acetylcholinesterase (AChE) IC50 values ranging from 1.26 nM to 52.11 nM and butyrylcholinesterase (BChE) IC50 values from 4.38 nM to 84.69 nM [1]. The most potent analog (18c) achieved an AChE IC50 of 1.26 nM, outperforming the clinical standard rivastigmine, and several analogs surpassed galantamine in potency [1]. While this data is not on the exact target compound, it demonstrates that the 8-chloro substitution on a dihydroquinoxaline core is a critical determinant of sub-nanomolar enzymatic inhibition.

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

Optimal Application Scenarios for tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate Based on Quantitative Evidence


Synthesis of Regiospecific 8-Substituted Quinoxaline Kinase Inhibitors

The 8-chloro substituent provides a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at a position that is sterically distinct from the 5-chloro isomer, enabling the construction of kinase inhibitor libraries with tailored substitution patterns [1]. The Boc group allows for orthogonal N1 protection during these transformations, which is essential for sequential functionalization strategies in medicinal chemistry campaigns .

Cholinesterase-Targeted CNS Drug Discovery Programs

Based on class-level evidence showing that 8-chloroquinoxaline scaffolds produce AChE inhibitors with IC50 values as low as 1.26 nM [1], this intermediate is strategically suited for medicinal chemistry teams pursuing Alzheimer's disease therapeutics. The 8-chloro position has been validated in multiple SAR studies as contributing to high affinity for the cholinergic binding pocket.

High-Purity Intermediate Sourcing for Preclinical Development

With commercial availability at 98% purity from suppliers like Leyan [1], this compound meets the stringent purity requirements for preclinical candidate synthesis, where even minor impurities can confound biological assay results or complicate scale-up processes. The 98% grade reduces the need for in-house repurification compared to the 95% grade typical of unsubstituted analogs .

Quote Request

Request a Quote for tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.